Exclusive Encephalitogenicity in SJL Mice Among MOG‑Derived Epitopes
When a panel of overlapping 15‑mer peptides spanning the entire MOG Ig‑like domain was tested for EAE induction in SJL (H‑2s) mice, MOG (92‑106) was the sole fragment capable of eliciting clinical disease; peptides covering residues 1‑22, 43‑57, and 134‑148 uniformly failed to produce any neurological signs despite equal immunisation conditions [1]. In contrast, Biozzi AB/H mice (H‑2dq1) developed disease in response to at least three different epitopes (1‑22, 43‑57, 134‑148), underscoring the exclusivity of the 92‑106 segment for the H‑2s haplotype [1]. This is a direct head‑to‑head comparison within a single study.
| Evidence Dimension | Number of clinically encephalitogenic MOG epitopes per mouse strain |
|---|---|
| Target Compound Data | MOG 92‑106: 1 of 4 tested overlapping peptides (92‑106) produced clinical EAE in SJL mice |
| Comparator Or Baseline | MOG 1‑22: 0/4 produced EAE; MOG 43‑57: 0/4 produced EAE; MOG 134‑148: 0/4 produced EAE in SJL mice |
| Quantified Difference | Exclusive encephalitogenicity (1 vs. 0) of MOG 92‑106 in SJL mice, whereas in AB/H mice, 3 epitopes were encephalitogenic |
| Conditions | SJL (H‑2s) mice; active immunisation with 15‑mer peptides emulsified in CFA supplemented with M. tuberculosis; clinical scoring over ≥60 days |
Why This Matters
Scientists selecting an EAE model for SJL/J or A.SW (H‑2s) strains must use MOG 92‑106 because no other MOG peptide induces disease in this genetic background, making it an obligatory reagent.
- [1] Amor S, Groome N, Linington C, et al. Identification of epitopes of myelin oligodendrocyte glycoprotein for the induction of experimental allergic encephalomyelitis in SJL and Biozzi AB/H mice. J Immunol. 1994;153(10):4349-4356. PMID: 7525700. View Source
